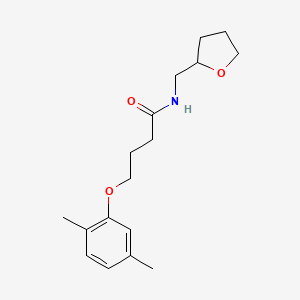
2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane is a cyclic organic compound that is used in scientific research for its unique properties. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 272.4 g/mol. This compound is also known as EMPPD and is used in various applications, including drug discovery, chemical synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane is not fully understood. However, it is believed that this compound acts as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction. EMPPD is also known to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its chemical structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane have not been extensively studied. However, it is known to exhibit low toxicity and is considered safe for use in laboratory experiments. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane in laboratory experiments is its ability to act as a chiral auxiliary in asymmetric synthesis. This compound is also relatively easy to synthesize and is readily available from commercial sources. However, one limitation of using EMPPD is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane in scientific research. One area of interest is the development of new pharmaceutical compounds using EMPPD as a building block. This compound may also be used in the preparation of new chiral catalysts and ligands for asymmetric synthesis. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound.
Métodos De Síntesis
The synthesis of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane involves the reaction of 2-methyl-2-phenylpropanal with ethyl vinyl ether and a catalytic amount of p-toluenesulfonic acid. The reaction takes place in the presence of anhydrous sodium sulfate as a desiccant and produces the desired compound in good yield. This method is commonly used in laboratories for the synthesis of EMPPD.
Aplicaciones Científicas De Investigación
2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane has various applications in scientific research. It is used as a building block in the synthesis of pharmaceutical compounds, including antiviral and anticancer drugs. EMPPD is also used in the preparation of chiral catalysts and ligands for asymmetric synthesis. Additionally, this compound is used in material science for the preparation of polymers and resins.
Propiedades
IUPAC Name |
2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-5-16(17-11-13(2)18-16)12-15(3,4)14-9-7-6-8-10-14/h6-10,13H,5,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBZSGMJLUTCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCC(O1)C)CC(C)(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B5196597.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5196600.png)

![9,10-dimethoxy-2,4-diphenyl-6,7-dihydropyrido[2,1-a]isoquinolinium perchlorate](/img/structure/B5196606.png)


![N-{2-[(3-acetylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5196627.png)
![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5196631.png)

![1-acetyl-5-[4-(allyloxy)-3-ethoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5196649.png)

![4-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5196658.png)

![1,1'-[1,3-propanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B5196698.png)